N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide
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Overview
Description
N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide is a chemical compound that belongs to the benzoxazine family. Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of an acetamide group attached to a benzoxazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide typically involves the reaction of 2-aminophenol with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted benzoxazines, and various oxides .
Scientific Research Applications
N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of beta-glucosidases, which are enzymes involved in the hydrolysis of glucosides .
Comparison with Similar Compounds
Similar Compounds
DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one): A naturally occurring benzoxazine derivative with similar structural features.
DIBOA (2,4-Dihydroxy-1,4-benzoxazin-3-one): Another benzoxazine derivative with biological activity.
Flumioxazin: A synthetic benzoxazine used as a herbicide.
Uniqueness
N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide is unique due to its specific acetamide group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives .
Properties
CAS No. |
92675-60-0 |
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Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-[2-(2-oxo-1,4-benzoxazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)17-12-7-3-2-6-11(12)15-16(20)21-14-9-5-4-8-13(14)18-15/h2-9H,1H3,(H,17,19) |
InChI Key |
NTQCWDDLJFKTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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